tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate
CAS No.: 1468854-30-9
VCID: VC2732958
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate - 1468854-30-9](/images/structure/VC2732958.png)
Description | Overview of tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylatetert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate is a compound characterized by its unique structural features, which include a piperidine ring and a tert-butyl ester functional group. The compound is also known by its CAS number 1468854-30-9 and has a molecular formula of C15H28N2O2, with a molecular weight of 268.39 g/mol . Synthesis and PreparationThe synthesis of tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:
Applications and Research FindingsResearch into tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate has highlighted its potential in medicinal chemistry, particularly as a building block for drug development. Studies have shown that derivatives of this compound may exhibit enhanced solubility and bioavailability, making them suitable candidates for therapeutic applications. Recent findings suggest that modifications to the piperidine structure can lead to compounds with improved pharmacokinetic profiles, which are essential for effective drug formulation . Furthermore, studies have indicated that this compound may interact with specific biological targets, leading to potential therapeutic effects against various diseases. |
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CAS No. | 1468854-30-9 |
Product Name | tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate |
Molecular Formula | C15H28N2O2 |
Molecular Weight | 268.39 g/mol |
IUPAC Name | tert-butyl 4-[(cyclopropylmethylamino)methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-8-6-13(7-9-17)11-16-10-12-4-5-12/h12-13,16H,4-11H2,1-3H3 |
Standard InChIKey | QPKOGUOLURXCQB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNCC2CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNCC2CC2 |
PubChem Compound | 78921324 |
Last Modified | Aug 16 2023 |
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